molecular formula C13H11Cl2NO3S B11134692 5-chloro-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide

5-chloro-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide

Cat. No.: B11134692
M. Wt: 332.2 g/mol
InChI Key: YJXIKGRBMSCAMY-UHFFFAOYSA-N
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Description

5-chloro-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry for their antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 4-chloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted sulfonamides.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include amines.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promising antimicrobial activity and is being investigated for its potential use as an antibiotic.

    Material Science: It is used in the synthesis of advanced materials with specific properties, such as conductivity and thermal stability.

    Biological Research: The compound is used as a tool to study the mechanisms of enzyme inhibition and protein interactions.

    Industrial Applications: It is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide involves the inhibition of specific enzymes and proteins. The compound binds to the active site of the target enzyme, preventing its normal function. This inhibition can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis, ultimately resulting in the death of the microorganism. The molecular targets and pathways involved in this process are currently being studied to better understand the compound’s mode of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(4-chlorophenyl)-2-hydroxybenzenesulfonamide
  • 5-chloro-N-(4-chlorophenyl)-2-aminobenzenesulfonamide
  • 5-chloro-N-(4-chlorophenyl)-2-nitrobenzenesulfonamide

Uniqueness

5-chloro-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. The methoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H11Cl2NO3S

Molecular Weight

332.2 g/mol

IUPAC Name

5-chloro-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide

InChI

InChI=1S/C13H11Cl2NO3S/c1-19-12-7-4-10(15)8-13(12)20(17,18)16-11-5-2-9(14)3-6-11/h2-8,16H,1H3

InChI Key

YJXIKGRBMSCAMY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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